molecular formula C12H14CaO8 B15285704 Calcium;4-ethoxy-4-oxobut-2-enoate

Calcium;4-ethoxy-4-oxobut-2-enoate

Cat. No.: B15285704
M. Wt: 326.31 g/mol
InChI Key: WOONQYHBMBCNDD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium;4-ethoxy-4-oxobut-2-enoate (IUPAC name: Calcium bis[(2E)-4-ethoxy-4-oxo-2-butenoate]) is a calcium salt of the monoethyl ester of fumaric acid. Its structure features an (E)-configured α,β-unsaturated ester group, with the calcium ion coordinating two deprotonated carboxylate moieties .

Properties

Molecular Formula

C12H14CaO8

Molecular Weight

326.31 g/mol

IUPAC Name

calcium;4-ethoxy-4-oxobut-2-enoate

InChI

InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2

InChI Key

WOONQYHBMBCNDD-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;4-ethoxy-4-oxobut-2-enoate typically involves the esterification of fumaric acid with ethanol, followed by the addition of calcium ions to form the calcium salt. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium;4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Calcium;4-ethoxy-4-oxobut-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which calcium;4-ethoxy-4-oxobut-2-enoate exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Metal Salt Variants

Property Calcium;4-ethoxy-4-oxobut-2-enoate Magnesium (E)-4-ethoxy-4-oxobut-2-enoate
Molecular Formula C₁₂H₁₄CaO₈ C₁₂H₁₄MgO₈
Molecular Weight Not explicitly reported 310.54 g/mol
Coordination Calcium (divalent) Magnesium (divalent)
Applications Pharmaceutical intermediates Similar uses, with potential differences in solubility

Key Findings :

  • The magnesium analog (CAS 83918-60-9) shares identical organic ligands but differs in ionic radius and charge density, which may influence solubility and thermal stability . Calcium salts generally exhibit lower solubility in polar solvents compared to magnesium salts due to larger ionic size and stronger lattice energy .

Substituent Modifications

Aromatic vs. Alkoxy Substituents
Compound Substituent Melting Point (°C) Bioactivity
(E)-4-Oxo-4-phenylbut-2-enoic acid Phenyl 205.5 Protein kinase B (PknB) inhibitor
This compound Ethoxy Not reported Likely inactive in PknB inhibition

Key Findings :

  • Aromatic substituents (e.g., phenyl) enhance bioactivity in kinase inhibition, whereas alkoxy groups (e.g., ethoxy) may prioritize stability over receptor binding .
Amino-Substituted Derivatives
Compound Substituent Configuration Application
4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid Amino-aryl (Z) Biochemical reagent for peptide coupling
This compound Ethoxy (E) Material science/pharmaceutical uses

Key Findings :

  • The (Z)-configured amino derivative exhibits hydrogen-bonding capacity, making it suitable for supramolecular chemistry, unlike the (E)-configured calcium salt .

Ester vs. Acid Forms

Compound Form Solubility (Water) Reactivity
(E)-4-Ethoxy-4-oxobut-2-enoic acid Free acid High Prone to ester hydrolysis
This compound Salt Low Stable under physiological conditions

Key Findings :

  • The calcium salt’s low solubility enhances its utility in controlled-release formulations, whereas the free acid is more reactive but less stable .

Thermal and Spectral Data

  • Synthesis: this compound is synthesized via esterification of fumaric acid followed by neutralization with calcium hydroxide . Derivatives like ethyl 4-acetamido-3-hydroxybenzoate (from ) employ silica gel chromatography for purification, suggesting similar methods apply .
  • Melting Points : Aryl-substituted analogs (e.g., 4-phenyl derivatives) exhibit higher melting points (up to 205.5°C) compared to aliphatic esters (72.9–125°C) due to π-stacking .

Key Findings :

  • Calcium salts are generally safer than cadmium analogs (e.g., cadmium oxalate, which is toxic ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.